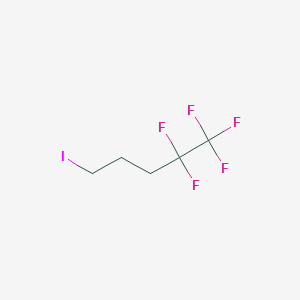

1,1,1,2,2-Pentafluoro-5-iodopentane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2-pentafluoro-5-iodopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5I/c6-4(7,2-1-3-11)5(8,9)10/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCPBKBTQGUGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluoroalkyl Iodides, Including 1,1,1,2,2 Pentafluoro 5 Iodopentane

The synthesis of fluoroalkyl iodides is a cornerstone of organofluorine chemistry, providing versatile intermediates for various transformations. One of the most common methods for preparing compounds like 1,1,1,2,2-Pentafluoro-5-iodopentane involves the radical-mediated addition of perfluoroalkyl iodides to alkenes. For instance, the synthesis of the isomeric 4-iodo-1,1,1,2,2-pentafluoropentane (B2943119) is achieved through the radical addition of perfluoroethyl iodide to allyl alcohol, followed by subsequent chemical modifications. This general strategy can be adapted to synthesize a range of fluoroalkyl iodides.

A notable documented method for synthesizing a related compound, 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane, involves the reaction of 1,1,2,2,3,3,4,4-octafluoropentanol with an iodinating agent. While specific synthetic details for this compound are not extensively documented in readily available literature, its synthesis would likely follow analogous established procedures for creating carbon-iodine bonds from corresponding alcohols or other precursors bearing a suitable leaving group, starting from 1,1,1,2,2-pentafluoropentan-5-ol.

The table below outlines some general properties of the target compound, this compound.

| Property | Value | Source |

| Molecular Formula | C5H6F5I | nih.govchemspider.com |

| Molecular Weight | 288.00 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C(CC(C(F)(F)F)(F)F)CI | nih.gov |

| InChIKey | ZQCPBKBTQGUGKL-UHFFFAOYSA-N | nih.gov |

Stereoselective Synthesis of Fluorinated Iodoalkanes

The introduction of stereocenters into fluorinated molecules is of paramount importance, particularly in the development of chiral drugs and agrochemicals. The stereoselective synthesis of fluorinated iodoalkanes presents a significant challenge but offers access to valuable chiral building blocks. Recent advancements have focused on developing catalytic asymmetric methods to control the stereochemistry of the carbon-fluorine bond formation.

One emerging strategy involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated monoselective C-F activation with a chiral Lewis base. semanticscholar.org This method can generate diastereomeric sulfonium (B1226848) salts with high diastereomeric ratios, which can then undergo stereospecific nucleophilic substitution to yield enantioenriched products. semanticscholar.org While not directly demonstrated for iodoalkanes, this approach holds potential for the stereoselective synthesis of chiral fluorinated compounds that could be converted to the corresponding iodides.

Furthermore, hypervalent iodine chemistry has been leveraged for the stereocontrolled synthesis of fluorinated heterocycles. nih.govresearchgate.net For example, iodine(I)/iodine(III) catalysis has been employed for the stereocontrolled generation of selectively fluorinated isochromans. nih.govresearchgate.net These methods often involve the formation of a carbon-iodine bond as part of the catalytic cycle or as a key intermediate, highlighting the potential for adapting such strategies for the synthesis of chiral fluorinated iodoalkanes. arkat-usa.org

Reaction Chemistry of 1,1,1,2,2 Pentafluoro 5 Iodopentane Analogues

Radical Reactions of Perfluoroalkyl Iodides

The generation and subsequent reactions of perfluoroalkyl radicals from their corresponding iodides are central to the synthetic utility of this class of compounds. The methods for initiating these radical processes are diverse, ranging from thermal or photochemical cleavage to electron transfer mechanisms.

Homolytic C-I Bond Cleavage and Radical Generation

The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage, a process where the two electrons in the bond are equally distributed between the carbon and iodine atoms, yielding a perfluoroalkyl radical (RF•) and an iodine atom (I•). wikipedia.orgquora.com This bond fission can be initiated by thermal or photochemical means. mdpi.com For instance, UV irradiation can induce the homolytic cleavage of the C-I bond. mdpi.com

The energy required for this process is known as the bond dissociation energy. wikipedia.org In some cases, the generation of radicals can be facilitated by the formation of an adduct with a phosphine (B1218219), which, upon absorption of light, undergoes intersystem crossing to a photochemically active triplet state that then dissociates into the desired radicals. mdpi.comnih.gov

Atom Transfer Radical Addition (ATRA) Mechanisms

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl groups into organic molecules. rsc.orgresearchgate.net This process involves the addition of a perfluoroalkyl radical to an unsaturated substrate, such as an alkene or alkyne, followed by the abstraction of an iodine atom from another molecule of the perfluoroalkyl iodide to propagate the radical chain.

Perfluoroalkyl iodides readily undergo intermolecular ATRA reactions with a wide range of olefins and acetylenes. researchgate.netchinesechemsoc.orgwustl.eduacs.orgorganic-chemistry.org These reactions can be initiated by various methods, including radical initiators, UV irradiation, and, more recently, visible-light photoredox catalysis. mdpi.com The addition of the electrophilic perfluoroalkyl radical to the unsaturated bond is a key step, leading to the formation of a new carbon-carbon bond. The resulting radical intermediate then abstracts an iodine atom from a starting perfluoroalkyl iodide molecule, yielding the final product and regenerating a perfluoroalkyl radical to continue the chain reaction. This method is highly valuable for the synthesis of a plethora of perfluoroalkyl-substituted compounds. mdpi.comorganic-chemistry.org

A variety of substrates, including those with electron-rich and electron-deficient multiple bonds, can be successfully perfluoroalkylated using this methodology. organic-chemistry.org The reaction conditions can often be mild, and the process can tolerate a good range of functional groups. rsc.orgresearchgate.net

Table 1: Examples of Intermolecular ATRA Reactions

| Perfluoroalkyl Iodide | Unsaturated Substrate | Initiator/Catalyst | Product |

|---|---|---|---|

| Perfluorobutyl iodide | Styrene | Visible light/Photocatalyst | 1-Iodo-2-phenyl-3,3,4,4,5,5,5-heptafluoropentane |

| Perfluorohexyl iodide | 1-Octene | AIBN (radical initiator) | 1-Iodo-2-(perfluorohexyl)octane |

When the perfluoroalkyl iodide contains an appropriately positioned unsaturated moiety, intramolecular radical cyclization can occur. acs.org Following the initial generation of the perfluoroalkyl radical, it can add to the internal double or triple bond, leading to the formation of a cyclic structure. x-mol.comrsc.org These cyclization reactions are a powerful tool for the synthesis of various fluorine-containing heterocyclic and carbocyclic compounds. researchgate.netnih.gov The regioselectivity of the cyclization is often governed by the stability of the resulting cyclic radical intermediate. For example, 5-exo-trig cyclizations are commonly observed, leading to the formation of five-membered rings. rsc.org

The cyclized radical intermediate can then be trapped by an iodine atom from a starting perfluoroalkyl iodide molecule, completing the cyclization-iodination sequence. x-mol.com

Table 2: Examples of Intramolecular Radical Cyclization

| Substrate | Conditions | Product |

|---|---|---|

| 2-Iodo-1,1,2,2-tetrafluoroethyl trifluorovinyl ether | UV irradiation | Fluorine-containing oxetane |

Electron Transfer Initiated Processes with Nucleophiles

Perfluoroalkyl radicals can also be generated through electron transfer processes involving nucleophiles. acs.orgnih.gov In these reactions, an electron is transferred from a donor species (the nucleophile) to the perfluoroalkyl iodide, which acts as an electron acceptor. This single electron transfer (SET) leads to the formation of a radical anion of the perfluoroalkyl iodide, which then fragments to produce a perfluoroalkyl radical and an iodide anion.

The formation of an electron donor-acceptor (EDA) complex between a perfluoroalkyl iodide and a Lewis base can facilitate the generation of perfluoroalkyl radicals upon thermal or photochemical activation. conicet.gov.arresearchgate.netconicet.gov.aracs.orgd-nb.info Perfluoroalkyl iodides are effective halogen-bond donors and can form EDA complexes with a variety of electron donors, including amines, enamines, phenols, and even water. conicet.gov.aracs.org

Upon irradiation with visible light, these EDA complexes can undergo a single electron transfer from the donor to the acceptor, leading to the generation of the perfluoroalkyl radical. conicet.gov.arresearchgate.net This method offers a mild and often catalyst-free approach to initiating radical reactions of perfluoroalkyl iodides. wustl.edu The formation of the EDA complex is often indicated by the appearance of a new absorption band in the UV-Vis spectrum. conicet.gov.ar

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1,2,2-Pentafluoro-5-iodopentane |

| 1-Iodo-2-phenyl-3,3,4,4,5,5,5-heptafluoropentane |

| 1-Iodo-2-(perfluorohexyl)octane |

| 2-Iodo-1,1,2,2-tetrafluoroethyl trifluorovinyl ether |

| AIBN (Azobisisobutyronitrile) |

| Ethyl iododifluoroacetate |

| N-Allyl-2,2,3,3,4,4,4-heptafluorobutanamide |

| Perfluorobutyl iodide |

| Perfluorohexyl iodide |

| Styrene |

| tert-Butyl allylcarbamate |

Light-Induced Radical Transformations

Fluoroalkyl iodides, such as this compound, are effective sources of fluoroalkyl radicals when subjected to photocatalytic conditions. researchgate.net The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with light, leading to the formation of a fluoroalkyl radical and an iodine radical. This process is central to a range of synthetic applications.

The generation of these radicals can be achieved through various methods, including the use of transition metal photocatalysts, organic dyes, or through the formation of electron-donor-acceptor (EDA) complexes. conicet.gov.ar For instance, visible light-induced photoredox catalysis has become a prominent method for generating fluoroalkyl radicals from their corresponding iodides. researchgate.netconicet.gov.ar

Once formed, the fluoroalkyl radical can participate in several reaction pathways:

Addition to Alkenes and Alkynes: The radical can add to carbon-carbon double or triple bonds, a key step in forming more complex fluorinated molecules. researchgate.netresearchgate.net This addition is often followed by subsequent reactions, such as iodine atom transfer from the starting iodide or hydrogen atom abstraction. researchgate.net

Reductive Fluoroalkylation: In the presence of a suitable hydrogen atom donor, such as sodium cyanoborohydride, the radical addition to an electron-deficient alkene can be followed by a hydrogen atom transfer to achieve a net reductive difluoroalkylation. researchgate.net

Intramolecular Cyclization: The radical can be trapped intramolecularly by an aromatic system, leading to the formation of cyclic structures. researchgate.net

The stability and reactivity of the fluoroalkyl radicals generated are crucial for the success of these transformations. Electron spin resonance (ESR) trapping techniques have been employed to study the photolytic stabilities of various fluoroalkyl iodides. acs.org Furthermore, the degradation of perfluoroalkyl compounds can be initiated by aquated electrons generated from the photolysis of iodide at 254 nm, highlighting the role of photochemical processes in the transformation of these compounds. rsc.org

A summary of common light-induced radical transformations involving fluoroalkyl iodides is presented in the table below.

| Transformation | Description | Key Features |

| Radical Addition to Alkenes/Alkynes | The fluoroalkyl radical adds across a C-C multiple bond. | Can be followed by iodine atom transfer or H-atom abstraction. researchgate.net |

| Reductive Fluoroalkylation | Radical addition is followed by a hydrogen atom transfer. | Typically uses a hydrogen donor like NaBH3CN. researchgate.net |

| Intramolecular Cyclization | The radical is trapped by an internal aromatic ring. | Leads to the formation of cyclic fluorinated compounds. researchgate.net |

Cross-Coupling Reactions Involving Fluoroalkyl Iodides

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Fluoroalkyl iodides are valuable partners in these reactions, enabling the introduction of fluorinated moieties into a wide range of organic molecules.

Palladium-catalyzed cross-coupling reactions have become essential methods in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.org While traditionally focused on unsaturated substrates, significant progress has been made in utilizing alkyl halides, including fluoroalkyl iodides, in these transformations. rsc.org

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, has been extended to include fluoroalkyl iodides. mdpi.com For example, fluoroalkyl iodides can react with alkenes in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the corresponding adducts. mdpi.com These reactions can proceed through a radical-chain mechanism initiated by a single electron transfer (SET) from the Pd(0) species. mdpi.com

The development of new ligands has been crucial in expanding the scope of palladium-catalyzed cross-couplings involving alkyl halides. rsc.org These advancements have enabled the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds, providing complementary methods to traditional cross-coupling strategies. rsc.org The synthesis of fluorinated alkyl aryl ethers, for instance, can be achieved through the palladium-catalyzed C–O cross-coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating the versatility of palladium catalysis in incorporating fluorinated fragments. nih.gov

Below is a table summarizing key aspects of palladium-catalyzed cross-couplings with fluoroalkyl iodides.

| Coupling Type | Reactants | Catalyst System (Example) | Key Features |

| Mizoroki-Heck Type | Fluoroalkyl iodide, Alkene | Pd(PPh3)4 | Can proceed via a radical-chain mechanism. mdpi.com |

| General Alkyl-Alkyl/Aryl | Fluoroalkyl iodide, Organometallic reagent | Pd catalyst with specialized ligands | Enables formation of various C(sp³)-C bonds. rsc.org |

| C-O Coupling | (Hetero)aryl bromide, Fluorinated alcohol | tBuBrettPhos Pd G3 | Synthesizes fluorinated alkyl aryl ethers. nih.gov |

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. acs.orgnih.govfrontiersin.org They are particularly useful in palladium-catalyzed oxidative cross-coupling reactions, where they can act as both strong electrophiles and powerful oxidizing agents. nih.govfrontiersin.org

In the context of cross-coupling reactions, hypervalent iodine(III) reagents can serve as substitutes for aryl halides. nih.gov They have been successfully employed in Pd(0)/Pd(II)-catalyzed reactions, acting as sources of aryl, alkynyl, and other ligands. nih.gov For example, a Heck-type coupling reaction can be achieved between olefins and iodobenzene (B50100) generated in situ from hypervalent iodine reagents, catalyzed by Pd(OAc)2. frontiersin.org

The use of hypervalent iodine reagents also extends to the difunctionalization of alkenes. nih.gov Palladium catalysis enables various 1,1- and 1,2-difunctionalization protocols, proceeding through the formation of a δ-alkyl Pd(II) intermediate via olefin insertion into an aryl-Pd bond. nih.gov These reactions showcase the ability of hypervalent iodine reagents to facilitate complex bond formations under mild conditions.

The table below highlights the role of hypervalent iodine reagents in palladium-catalyzed cross-coupling.

| Reaction Type | Role of Hypervalent Iodine Reagent | Catalyst (Example) | Outcome |

| Heck-Type Coupling | In situ generation of aryl iodide | Pd(OAc)2 | Arylation of olefins. frontiersin.org |

| Alkene Difunctionalization | Oxidant and source of functional groups | Palladium complexes | Formation of 1,1- and 1,2-difunctionalized products. nih.gov |

| Cross-Nucleophile Coupling | Arylating agent | Pd(0)/Pd(II) catalysts | Transfer of aryl or other ligands. nih.gov |

The Kumada coupling, reported independently by Makoto Kumada and Robert Corriu in 1972, is a foundational cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org This reaction is typically catalyzed by nickel or palladium complexes and is effective for coupling alkyl, vinyl, or aryl groups. wikipedia.orgorganic-chemistry.org

While highly effective for aryl and vinyl halides, the application of Kumada coupling to alkyl halides, including organoiodine compounds, can be more challenging due to different oxidative addition mechanisms. wikipedia.org Nevertheless, it remains a valuable tool, particularly for the synthesis of unsymmetrical biaryls and in industrial processes. organic-chemistry.org For instance, the Kumada coupling is a key step in the large-scale synthesis of the hypertension drug aliskiren. wikipedia.org

The reaction's advantage lies in the direct use of Grignard reagents, which avoids the need for transmetallation steps required in other coupling reactions like the Negishi coupling. organic-chemistry.org The choice of catalyst is critical, with various nickel and palladium phosphine complexes being commonly employed. youtube.com

The table below summarizes key aspects of the Kumada coupling for organoiodine compounds.

| Feature | Description |

| Reactants | Grignard Reagent (R-MgX), Organic Halide (R'-I) |

| Catalysts | Nickel or Palladium complexes (e.g., NiCl2(dppe)) wikipedia.orgyoutube.com |

| Bond Formed | C-C bond (R-R') |

| Advantages | Direct use of Grignard reagents, cost-effective for certain applications. organic-chemistry.org |

| Limitations | Can be less general for alkyl halides compared to aryl/vinyl halides. wikipedia.org |

Reactions with Organometallic Reagents and Nucleophiles

The carbon-iodine bond in this compound and its analogues is susceptible to reaction with various organometallic reagents and nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Perfluoroalkyllithium reagents are highly reactive intermediates that can be generated from perfluoroalkyl iodides through metal-halogen exchange, typically with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures.

Once formed, these perfluoroalkyllithium species are potent nucleophiles and can react with a variety of electrophiles. However, they are often thermally unstable and can undergo α-elimination of lithium fluoride (B91410) to generate a carbene, or β-elimination if a suitable leaving group is present on the β-carbon. The reactivity is highly dependent on the structure of the perfluoroalkyl group and the reaction conditions.

Common reactions of perfluoroalkyllithium intermediates include:

Reaction with Carbonyl Compounds: Addition to aldehydes and ketones to form secondary and tertiary perfluoroalkylated alcohols, respectively.

Reaction with Epoxides: Ring-opening of epoxides to yield perfluoroalkylated alcohols.

Carboxylation: Reaction with carbon dioxide to produce perfluoroalkyl carboxylic acids.

Reaction with Alkyl Halides: Although less common due to competing side reactions, they can displace halides to form new C-C bonds.

The generation and subsequent reactions of perfluoroalkyllithium intermediates provide a valuable, albeit often challenging, method for introducing perfluoroalkyl groups into organic molecules.

The table below provides a summary of the generation and typical reactions of perfluoroalkyllithium intermediates.

| Process | Description | Example Electrophile | Product Type |

| Generation | Metal-halogen exchange between a perfluoroalkyl iodide and an alkyllithium reagent. | - | Perfluoroalkyllithium |

| Reaction | Nucleophilic attack on an electrophilic center. | Aldehyde/Ketone | Perfluoroalkylated Alcohol |

| Reaction | Nucleophilic attack on an electrophilic center. | Carbon Dioxide | Perfluoroalkyl Carboxylic Acid |

| Reaction | Nucleophilic attack on an electrophilic center. | Epoxide | Perfluoroalkylated Alcohol |

Oxidative Addition Reactions with Transition Metal Complexes

The carbon-iodine bond in this compound and its analogues is a key site for reactivity, particularly in oxidative addition reactions with transition metal complexes. This process involves the cleavage of the C-I bond and the formation of new metal-carbon and metal-iodine bonds, leading to a change in the oxidation state of the metal center. These reactions are fundamental in organometallic chemistry and provide pathways to a variety of fluorinated organic molecules.

Studies with Iridium Complexes

The oxidative addition of fluoroalkyl iodides to iridium(I) complexes has been a subject of significant interest. Iridium complexes are known for their ability to activate robust C-H and C-F bonds. nih.gov While direct studies on this compound are not extensively documented in readily available literature, the reactivity of analogous perfluoroalkyl iodides with iridium(I) centers provides a strong model for its expected behavior.

Research has shown that iridium(I) complexes, such as those of the type [Ir(CO)x(PMe2Ph)5-x]+, readily undergo oxidative addition with alkyl halides. rsc.org The reaction with perfluoroalkyl iodides (RfI) is generally efficient. For instance, the perfluoroalkyliridium compounds, IrCII(Rf)COL2 (where Rf = CF3, C2F5, C3F7; L = PPh3, PMe2Ph), were prepared successfully through such reactions. cdnsciencepub.com The reactions are often rapid, signifying the high reactivity of the iridium center towards the carbon-iodine bond. cdnsciencepub.com The stereochemistry of these additions is a critical aspect, with studies on similar systems indicating that the addition of an alkyl halide to a square planar iridium(I) complex often proceeds with inversion of configuration at the carbon atom. rsc.org

The general propensity for d8 metals to undergo oxidative addition increases when descending a group in the periodic table. cdnsciencepub.com This trend underscores the high reactivity of iridium compared to its lighter congeners. In some cases, the initial step can be the reversible cleavage of a C-H bond, which can then facilitate the net oxidative addition of a C-F bond, highlighting the complex mechanistic pathways that can be involved. nih.gov The reaction of water with certain iridium(I) complexes bearing a pincer-type silyl (B83357) ligand can also lead to oxidative addition, forming hydrido-hydroxo complexes. nih.gov

Table 1: Representative Oxidative Addition Reactions with Iridium Complexes

| Iridium Complex Precursor | Fluoroalkyl Iodide Analogue | Product | Observations | Reference |

|---|---|---|---|---|

[Ir(CO)x(PMe2Ph)5-x]+ |

Methyl Halides | Iridium(III) adduct | Stereochemistry determined by NMR and IR spectroscopy. | rsc.org |

| IrCl(CO)(PPh3)2 | CF3I, C2F5I, C3F7I | IrClI(Rf)(CO)(PPh3)2 | Rapid reaction, formation of stable perfluoroalkyliridium(III) compounds. | cdnsciencepub.com |

| [(PSiP-tBu)IrI] | Water (as an analogue for X-Y addition) | [(PSiP-tBu)Ir(H)(OH)] | Clean and selective oxidative addition of the O-H bond. | nih.gov |

Investigations with Rhodium Complexes

Rhodium complexes also serve as effective platforms for the oxidative addition of fluoroalkyl iodides. A series of perfluoroalkyl and fluoroalkyl rhodium(III) complexes have been synthesized via the oxidative addition of RfI and RfCH2I (where Rf = CF3, C2F5, and C3F7) to trans-RhClCO(PMe2Ph)2. cdnsciencepub.com The reaction of CF3I with trans-RhClCO(PMePh2)2 resulted in the formation of RhClI(CF3)CO(PMePh2)2. cdnsciencepub.com

The stereochemistry of these additions to rhodium complexes has been proposed to be trans, based on nuclear magnetic resonance (NMR) data and comparison of far-infrared spectra with related bromo compounds. cdnsciencepub.com Interestingly, the apparent rates of reaction differ depending on the specific fluoroalkyl iodide used. For example, with perfluoroalkyl iodides (RfI), the reaction mixtures rapidly changed color, indicating the swift formation of the rhodium(III) product. cdnsciencepub.com

In the context of dinuclear rhodium pyrazolate complexes, oxidative addition of diiodine has been studied, leading to the formation of dirhodium(II) and subsequently dirhodium(III) species. nih.gov While not a direct analogue reaction for a fluoroalkyl iodide, it demonstrates the stepwise oxidative addition process at rhodium centers.

Table 2: Oxidative Addition Reactions with Rhodium Complexes

| Rhodium Complex Precursor | Fluoroalkyl Iodide Analogue | Product | Proposed Stereochemistry | Reference |

|---|---|---|---|---|

| trans-RhClCO(PMe2Ph)2 | CF3I, C2F5I, C3F7I | RhClI(Rf)CO(PMe2Ph)2 | trans | cdnsciencepub.com |

| trans-RhClCO(PMePh2)2 | CF3I | RhClI(CF3)CO(PMePh2)2 | trans | cdnsciencepub.com |

| [{Rh(µ-Pz)(CO)(L)}2] | I2 | [{Rh(µ-Pz)(I)(CO)(L)}2] | trans iodides | nih.gov |

Cycloaddition Reactions for Fluorinated Heterocyclic Ring Construction

Fluoroalkyl iodides, including analogues of this compound, are valuable precursors for the synthesis of fluorinated heterocyclic compounds. These heterocycles are of significant interest due to their potential applications in pharmaceuticals and materials science. researchgate.net Cycloaddition reactions, in particular, offer a powerful and direct method for constructing these ring systems. mdpi.com

The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of molecules in cycloaddition reactions. mdpi.com For instance, polyfluoroalkyl thiocarbonyl compounds are effective dienophiles in [4+2] cycloaddition reactions with 1,3-dienes, leading to the formation of fluorine-containing thiopyrans. mdpi.com

Another important strategy is the [3+2] cycloaddition. This can involve the in-situ generation of thiocarbonyl ylides, which are electron-rich, S-centered 1,3-dipoles. These ylides can then react with suitable dipolarophiles, such as fluorinated α,β-unsaturated ketones, to yield five-membered sulfur heterocycles. mdpi.com A key method for generating these transient ylides is the thermal decomposition of 1,3,4-thiadiazolines, which are themselves formed from a [3+2] cycloaddition of a thiocarbonyl compound with a diazoalkane. mdpi.com

The synthesis of fluorinated pyrazoles, another important class of heterocycles, can be achieved through the condensation of fluorinated 1,3-diketones with hydrazines. researchgate.net While this is not a direct cycloaddition of the fluoroalkyl iodide, the iodide can serve as a starting material for the synthesis of the necessary fluorinated building blocks. acs.orggoogle.com More advanced methods involve the use of fluoroalkyl amino reagents (FARs) to create bis(fluoroalkyl)pyrazoles, which circumvents the often complex synthesis of the diketone precursors. nih.gov

Table 3: Examples of Cycloaddition Strategies for Fluorinated Heterocycles

| Cycloaddition Type | Fluorinated Component | Reaction Partner | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| [4+2] | Polyfluoroalkyl thiocarbonyl compounds | 1,3-Dienes | Fluorine-containing thiopyrans | mdpi.com |

| [3+2] | Thiocarbonyl ylides (from 1,3,4-thiadiazolines) | Fluorinated α,β-unsaturated ketones | Fluoroalkylated thiolanes | mdpi.com |

| [3+2] | Thiocarbonyl compounds | Diazoalkanes | 1,3,4-Thiadiazolines (precursors to ylides) | mdpi.com |

| Condensation (leading to heterocycles) | Fluorinated 1,3-diketones | Hydrazines | Fluorinated pyrazoles | researchgate.net |

Theoretical and Computational Studies of Fluorinated Organoiodine Compounds

Quantum Chemical Characterization of Electronic States and Adducts

Quantum chemical calculations are crucial for understanding the electronic structure of 1,1,1,2,2-pentafluoro-5-iodopentane. The highly electronegative fluorine atoms create a significant dipole moment, influencing the molecule's reactivity. The carbon-fluorine bonds are short and strong, while the carbon-iodine bond is longer and weaker, making it the most probable site for nucleophilic attack.

Recent studies have utilized techniques like iodide time-of-flight chemical ionization mass spectrometry (iodide-ToF-CIMS) to study the formation of adducts between fluorinated compounds and iodide ions. nih.gov These investigations have shown that compounds like perfluoroalkyl carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs) readily form iodide adducts. nih.gov Density Functional Theory (DFT) calculations have been employed to determine the binding energies of these adducts, revealing that the strength of the interaction generally increases with the length of the perfluorinated chain. nih.gov This information is critical for developing sensitive analytical methods for detecting and quantifying such compounds in various environments. nih.gov

The electronic properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H6F5I |

| Molecular Weight | 288.00 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 287.94344 Da |

| Monoisotopic Mass | 287.94344 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 119 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of fluorinated organic compounds. nih.govrsc.orgacs.orgresearchgate.netacs.orgaip.org DFT calculations can map entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. acs.orgresearchgate.netaip.org

For instance, DFT studies have been instrumental in understanding the atmospheric degradation of fluorotelomer sulfonates, showing how they transform into various perfluoroalkyl carboxylates. acs.org These calculations have identified the critical steps involving the generation of alkoxyl radicals and subsequent C-C bond cleavage. acs.org Similarly, DFT has been used to investigate the fluorination reactions on silicon and silicon dioxide surfaces, explaining the mechanisms of vapor-phase etching. researchgate.netaip.org The activation energies for chemisorption of different fluorine-containing molecules have been calculated, revealing significant variations depending on the molecular structure. researchgate.netaip.org

In the context of this compound, DFT can be used to model its reactions, such as nucleophilic substitution at the carbon-iodine bond or radical-mediated processes. These calculations can predict the regioselectivity and stereoselectivity of reactions, guiding the design of synthetic routes to new fluorinated molecules.

Analysis of Stereoelectronic Effects and Conformational Control

The presence of multiple fluorine atoms in this compound gives rise to significant stereoelectronic effects that influence its conformation and reactivity. The gauche effect, which describes the tendency of electronegative substituents to adopt a gauche conformation, plays a crucial role in determining the three-dimensional structure of the molecule.

Computational studies have shown that perfluorinated alkyl chains tend to adopt helical conformations. mdpi.com The conformational flexibility of these chains can vary depending on the substituents and the surrounding environment, which in turn affects their physical and chemical properties. mdpi.com For example, the broadness of peaks in ion mobility mass spectrometry has been attributed to the conformational flexibility of polyfluorinated anions. mdpi.com

DFT calculations have also highlighted the dramatic impact of fluorine substituents on the structure and reactivity of radicals. acs.org Stereoelectronic influences are believed to be largely responsible for the predicted reactivity and regiospecificity of fluorinated radicals. acs.org This understanding is critical for controlling the outcomes of radical reactions involving fluorinated compounds.

Investigations of Halogen Bonding Interactions and σ-Holes

The iodine atom in this compound is capable of forming halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site. mdpi.commdpi.comresearchgate.netrsc.orgnih.gov This interaction arises from the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. mdpi.commdpi.comrsc.orgnih.govyoutube.com

The strength of the σ-hole, and thus the halogen bond, is influenced by the electron-withdrawing nature of the rest of the molecule. mdpi.com The highly electronegative pentafluoroethyl group in this compound enhances the positive character of the σ-hole on the iodine atom, making it a potent halogen bond donor.

Computational studies have been used to characterize these interactions, providing insights into their geometry and energetics. rsc.org For example, calculations have shown that iodotriazoles can be competitive with the classic pentafluoroiodobenzene as halogen bond donors. rsc.org These findings are important for the design of supramolecular assemblies and organocatalysts that rely on halogen bonding.

Computational Approaches for Retrosynthetic Analysis of Radical Fluorination Pathways

Computational methods are increasingly being used to aid in the retrosynthetic analysis of complex molecules, including those involving radical fluorination pathways. nih.govchemrxiv.org These approaches can help identify viable synthetic routes by predicting the feasibility of key bond-forming and bond-breaking steps.

Radical fluorination often involves the reaction of a carbon-centered radical with a fluorine source. chemrxiv.org Computational models can be used to assess the stability of radical intermediates and the activation barriers for their reactions. This information can help chemists select appropriate radical initiators and fluorinating agents to achieve the desired transformation.

While specific computational retrosynthesis studies on this compound are not extensively documented, the general principles of this approach are applicable. By analyzing the bond dissociation energies and reaction enthalpies, computational tools can suggest precursors and reaction conditions for its synthesis.

Advanced Analytical Methodologies in Fluorinated Organic Chemistry Research

Mass Spectrometry-Based Techniques for Characterization

Mass spectrometry is a cornerstone for the molecular analysis of organofluorine compounds, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of fluorinated compounds like 1,1,1,2,2-Pentafluoro-5-iodopentane. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula. For this compound (C5H6F5I), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The structure of the compound can be confirmed by pairing HRMS with techniques like electrospray ionization (ESI). mdpi.com This capability is crucial in complex sample matrices where numerous compounds may be present.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆F₅I |

| Exact Mass (Calculated) | 287.94344 Da |

| Expected HRMS Result | [M+H]⁺ at m/z 288.95127 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) in Suspect Screening

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the pinnacle of mass resolution and accuracy, making it exceptionally powerful for the analysis of complex mixtures containing unknown fluorinated compounds. dtic.milserdp-estcp.mil This technique is particularly valuable in "suspect screening," where a sample is analyzed for the presence of a list of potential compounds without having analytical standards for all of them. nih.gov

In the context of this compound, FT-ICR-MS could be employed to screen environmental or industrial samples for its presence. Its unrivaled mass resolving power can separate the target compound's signal from thousands of other molecules in a complex matrix, such as aqueous film-forming foams (AFFF) or industrial effluents. dtic.milnih.govresearchgate.net The ultra-high mass accuracy of FT-ICR-MS, often in the parts-per-billion range, provides a very high degree of confidence in the assigned elemental formula, C5H6F5I, even in the absence of a chromatographic separation step. nih.gov

Chromatographic Separation Methods (e.g., Liquid Chromatography)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the dominant method for separating individual organofluorine compounds from a mixture prior to detection. nih.gov The separation of fluorinated molecules like this compound relies on their unique interactions with the stationary phase of the chromatography column.

Fluorinated stationary phases can provide alternative and complementary separation for many analytes compared to traditional C8 or C18 columns. chromatographyonline.com These phases can offer different elution orders and enhanced selectivity for challenging separations of halogenated compounds. chromatographyonline.comsilicycle.com For a moderately fluorinated compound such as this compound, optimal separation can often be achieved by pairing a standard reversed-phase column (like C8 or C18) with a fluorinated eluent or by using a specialized fluorinated column. nih.govresearchgate.net The retention behavior is influenced by factors including the compound's hydrophobicity and its fluorine content. silicycle.com

Table 2: General HPLC Parameters for Fluorinated Compound Separation

| Parameter | Typical Condition | Rationale for this compound |

|---|---|---|

| Column | Fluorinated phase or C18 | A fluorinated phase enhances selectivity for fluorinated analytes; C18 separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common reversed-phase eluents. The organic modifier content is adjusted to achieve desired retention time. |

| Detector | Mass Spectrometer (MS) or UV | MS provides mass information for identification; UV detection is possible if the molecule has a chromophore. |

| Temperature | 25-45 °C | Higher temperatures can improve separation efficiency for some fluorinated compounds. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated molecules. The ¹⁹F nucleus has favorable properties, including 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful analytical technique. researchgate.netwikipedia.org

Applications of ¹⁹F-NMR for Structural Elucidation and Mechanistic Insights

¹⁹F-NMR spectroscopy provides detailed information about the chemical environment of fluorine atoms within a molecule. nih.gov Its large chemical shift range (over 400 ppm) minimizes the likelihood of signal overlap, which is a common issue in proton (¹H) NMR. nih.govthermofisher.com This allows for the clear resolution of signals from different fluorine-containing functional groups. thermofisher.com

For this compound (F₃C-CF₂-CH₂-CH₂-CH₂-I), the ¹⁹F-NMR spectrum would be expected to show two distinct signals corresponding to the two chemically different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

-CF₃ Signal: This signal would appear as a triplet due to spin-spin coupling with the two adjacent fluorine nuclei of the -CF₂ group (following the n+1 rule).

-CF₂ Signal: This signal would appear as a quartet due to coupling with the three fluorine nuclei of the adjacent -CF₃ group.

The chemical shifts and coupling constants provide definitive structural confirmation. huji.ac.il

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm, vs. CFCl₃) | Predicted Multiplicity | Coupling Constant (J-value) |

|---|---|---|---|

| -CF₃ | -80 to -85 | Triplet (t) | ⁴JFF |

Note: Predicted chemical shift ranges are based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Combustion Ion Chromatography (CIC) for Organofluorine Analysis

Combustion Ion Chromatography (CIC) is a robust technique used to determine the total amount of organic fluorine (TOF) in a sample. acs.org Unlike methods that identify individual compounds, CIC provides a cumulative measure of all fluorine bound to organic molecules. nih.govnih.gov This is particularly useful for understanding the total organofluorine burden in environmental samples. researchgate.net

The process involves the high-temperature combustion of the sample, which converts all organofluorine compounds, including this compound, into hydrogen fluoride (B91410) (HF) gas. tudelft.nl This gas is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is quantified using ion chromatography. tudelft.nlshimadzu.com

While CIC cannot identify this compound specifically, it is an essential complementary technique. acs.org If a sample containing this compound were analyzed by both LC-MS/MS for specific identification and CIC for total organofluorine, researchers could determine what percentage of the total organofluorine is accounted for by this specific molecule. Often, targeted analyses account for only a small portion of the total organic fluorine measured by CIC. nih.gov

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Determination of Total Organic Fluorine (TOF)/Extractable Organic Fluorine (EOF)

Total Organic Fluorine (TOF) analysis quantifies the entire amount of fluorine covalently bound to organic molecules within a sample. qa-group.com This is a crucial parameter for understanding the total fluorine contamination in various matrices, such as water and packaging materials. qa-group.com The process typically involves the combustion of the sample at high temperatures (often exceeding 1,000°C) to break the strong carbon-fluorine bonds. ifpmag.com Following combustion, the resulting hydrogen fluoride (HF) is captured and analyzed, commonly by ion chromatography (IC), to determine the total fluorine content. ifpmag.com To specifically determine the TOF, any inorganic fluoride present in the sample must be measured separately and subtracted from the total fluorine value. ifpmag.com

Extractable Organic Fluorine (EOF) is a subset of TOF and measures the amount of organically bound fluorine that can be extracted from a sample using a solvent. teinstruments.com This technique is particularly useful for solid samples and provides an indication of the bioavailable or leachable fraction of fluorinated compounds. The extraction step is followed by analysis of the extract, often using combustion ion chromatography (CIC), to quantify the fluorine content. nih.govoru.se EOF analysis is a valuable tool for assessing human exposure to PFAS and other organofluorine chemicals from various sources, including consumer products and environmental media. nih.gov

The table below summarizes the key aspects of TOF and EOF determination.

| Parameter | Description | Typical Analytical Technique | Key Application |

| Total Organic Fluorine (TOF) | Measures the total amount of organically bound fluorine in a sample. qa-group.com | Combustion Ion Chromatography (CIC) ifpmag.com | Comprehensive screening for total fluorine contamination. qa-group.com |

| Extractable Organic Fluorine (EOF) | Measures the fraction of organically bound fluorine that can be extracted by a solvent. teinstruments.com | Solid Phase Extraction followed by CIC teinstruments.com | Assessing the bioavailable or leachable portion of fluorinated compounds. nih.gov |

Detailed research findings have demonstrated the utility of these methods in various contexts. For instance, TOF analysis has been effectively used to screen for PFAS in industrial wastewater, river water, and even air samples, providing a more complete picture of contamination than targeted analyses alone. researchgate.netepa.gov EOF measurements in human serum have been used to track exposure to a wide range of known and unknown fluorinated compounds over time. nih.gov

Measurement of Adsorbable Organic Fluorine (AOF)

Adsorbable Organic Fluorine (AOF) is another crucial parameter in the analysis of fluorinated compounds, particularly in aqueous samples. qa-group.com This method quantifies the amount of organic fluorine that can be adsorbed onto a sorbent material, typically activated carbon. filab.fr

The AOF measurement process involves passing a water sample through a column containing activated carbon, which retains the organofluorine compounds. filab.fr The carbon is then combusted, and the resulting hydrogen fluoride is analyzed, usually by ion chromatography, to determine the amount of adsorbed organic fluorine. sgsaxys.com This technique is particularly effective for screening water samples for the presence of a broad range of organofluorine substances, including both PFAS and other fluorinated compounds like pesticides and pharmaceuticals. epa.gov

The following table outlines the key features of the AOF measurement methodology.

| Feature | Description |

| Principle | Adsorption of organic fluorine compounds onto activated carbon followed by combustion and quantification. filab.fr |

| Primary Matrix | Aqueous samples (e.g., surface water, drinking water, wastewater). qa-group.com |

| Analytical Technique | Combustion Ion Chromatography (CIC). sgsaxys.com |

| Significance | Provides a comprehensive screening of water for a wide range of adsorbable organofluorine compounds, including PFAS. epa.govlabtil.com |

Research has shown that AOF can be a strong indicator of the presence of PFAS, and elevated AOF levels in a sample can trigger more specific, targeted analyses. qa-group.com It is a cost-effective and rapid method for assessing the potential for fluorinated organic contamination in water sources. filab.fr

Research Applications of Fluorinated Organoiodine Compounds As Building Blocks

Design and Synthesis of Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic compounds is a significant area of research, as these structures are core components of many pharmaceuticals and bioactive molecules. alfa-chemistry.com The introduction of fluorine can enhance the thermal stability and modulate the electronic properties of heterocyclic rings. alfa-chemistry.com One established method for creating fluorinated building blocks is halofluorination, where an alkene reacts to form a vicinal halofluoride, which can then undergo further transformations. nih.govbeilstein-journals.orgresearchgate.net

Fluorinated iodoalkanes like 1,1,1,2,2-Pentafluoro-5-iodopentane serve as key synthons for incorporating fluoroalkyl chains into heterocyclic systems. The pentafluoropentyl group can be introduced through several mechanisms:

Radical Cyclization: The C-I bond can be homolytically cleaved using radical initiators to generate a pentafluoropentyl radical. This radical can then add to an unsaturated bond within a precursor molecule, initiating a cyclization cascade to form the heterocyclic ring.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions can forge a bond between the fluorinated alkyl chain and a pre-formed heterocyclic core or a precursor.

Nucleophilic Substitution: The iodide can act as a leaving group in reactions with nitrogen, oxygen, or sulfur nucleophiles that are part of a heterocyclic precursor, leading to N-, O-, or S-alkylation.

These strategies enable the synthesis of novel fluorinated heterocycles with tailored properties for applications in medicinal chemistry and materials science.

Formation of Fluorinated Amino Acids and Nucleosides

Fluorinated amino acids are powerful tools in biochemistry and pharmaceutical development, serving as enzyme inhibitors, metabolic probes, and building blocks for creating more stable peptides. researchgate.netpsu.edursc.org The incorporation of fluorine can profoundly influence the conformational preferences and biological activity of peptides and proteins. rsc.orgprinceton.edu

The synthesis of these unnatural amino acids often relies on fluorinated building blocks. rsc.org For instance, Negishi cross-coupling reactions using iodo-amino acid derivatives, such as iodo-serine, have been successfully employed to prepare various fluorinated amino acids. nih.gov Similarly, this compound can be envisioned as a precursor for novel fluorinated amino acids through methods like:

Radical Addition: The pentafluoropentyl radical can be added to a dehydroalanine (B155165) derivative in a conjugate addition reaction to create a new carbon-carbon bond, forming the backbone of the target amino acid. nih.gov

Alkylation of Enolates: The alkylation of a glycine (B1666218) enolate equivalent with this compound provides a direct route to an α-amino acid bearing the pentafluoropentyl side chain.

Table 2: Illustrative Synthetic Strategies for Fluorinated Amino Acids

| Strategy | Precursor Type | Role of Fluoroalkyl Iodide | Resulting Structure |

|---|---|---|---|

| Negishi Cross-Coupling | Iodo-amino acid derivative | Provides the aryl/alkyl group | Fluorinated aromatic/aliphatic amino acids nih.gov |

| Radical Conjugate Addition | Dehydroalanine derivative | Source of the fluoroalkyl radical | α-Fluoroalkyl-alanine derivatives nih.gov |

| Enolate Alkylation | Glycine enolate equivalent | Electrophilic fluoroalkyl source | α-Amino acid with fluoroalkyl side chain |

Construction of Fluorinated Organoboron Compounds

Fluorine-containing organoboron compounds are highly valuable intermediates in synthetic chemistry, finding use in pharmaceuticals and materials science. nih.gov Their synthesis is an active area of research, with methods being developed for the selective borylation of fluorinated substrates and the fluorination of existing organoboron compounds. nih.govrsc.org

A direct method to synthesize these compounds involves the borylation of fluoroalkyl halides. nih.gov this compound is a suitable substrate for such transformations. For example, a palladium-catalyzed reaction between the fluoroalkyl iodide and a diboron (B99234) reagent (such as bis(pinacolato)diboron) can yield the corresponding 1,1,1,2,2-pentafluoropentyl boronate ester. This reaction provides a streamlined route to functionalized organoboron compounds that can subsequently be used in Suzuki-Miyaura cross-coupling reactions to introduce the pentafluoropentyl group into complex molecules. nih.gov Another approach involves the reaction of polyfluoroorganylsilanes or -borates with sources of iodine, though this is more commonly used for aryl derivatives. fluorine1.ru

Synthesis of Fluoromethylated Oxazolines and Bioisosteres

2-Oxazolines are important heterocyclic scaffolds found in natural products and are widely used as chiral ligands in asymmetric catalysis. nih.gov Fluorinated oxazolines, in particular, are of interest as potential bioisosteres and bioactive molecules. nih.gov The synthesis of these compounds can be achieved through various methods, including the cyclization of β-hydroxy amides using fluorinating reagents like DAST or Deoxo-Fluor. nih.gov

While the term "fluoromethylated" specifically refers to the -CH₂F group, a broader interpretation includes the incorporation of other fluoroalkyl chains. In this context, this compound could be used to synthesize oxazolines containing a pentafluoropentyl moiety. A potential synthetic route involves the reaction of the iodide with a suitable oxazoline (B21484) precursor. For example, a pre-formed oxazoline containing a nucleophilic site could be alkylated with this compound. Alternatively, a precursor containing the pentafluoropentyl group could undergo cyclization to form the oxazoline ring. While direct synthesis of 5-fluoro-2-oxazolines often involves fluorination/cyclization cascades of unsaturated amides, the incorporation of a longer fluoroalkyl chain from a building block like this compound represents an alternative strategy for creating structurally diverse fluorinated bioisosteres. nih.gov

Applications in Materials Science Research

Fluorinated compounds are central to modern materials science due to the unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy (hydrophobicity and oleophobicity). sigmaaldrich.com Fluorinated iodoalkanes are considered critical intermediates for the synthesis of advanced materials.

This compound can serve as a key building block for creating functional materials. The reactive C-I bond allows this molecule to be grafted onto surfaces or incorporated into polymer backbones. The attached pentafluoropentyl chain then presents a highly fluorinated, low-energy surface. This is analogous to the properties of well-known fluoropolymers like Polytetrafluoroethylene (PTFE). sigmaaldrich.com Applications include the development of self-cleaning surfaces, anti-fouling coatings, and specialized lubricants.

The demand for high-performance polymers and coatings with tailored surface properties has driven research into fluorinated materials. sigmaaldrich.com Fluorinated building blocks are essential for producing materials like non-stick coatings and advanced composites. sigmaaldrich.com

This compound is an ideal precursor for these applications for two primary reasons:

Polymerization: The iodide group can act as an initiator or a chain transfer agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers where the pentafluoropentyl group is located at the chain end.

Surface Modification: The C-I bond can be used to chemically anchor the molecule to various substrates (e.g., silica, metals, or other polymers) through nucleophilic substitution or reductive coupling. This process creates a dense monolayer of fluorinated chains, transforming a high-energy surface into a low-energy, non-wettable one.

These methods enable the creation of functional coatings for applications ranging from water-repellent textiles to corrosion-resistant films on electronic components.

Utility in Agrochemical Research and Development

The introduction of fluorine into active ingredients has become a cornerstone of modern agrochemical design. sigmaaldrich.com Approximately 25% of licensed herbicides and many other pesticides contain fluorine. sigmaaldrich.com The element can enhance the biological efficacy, metabolic stability, and transport properties of a molecule. alfa-chemistry.com

The pentafluoropentyl group from this compound can be incorporated into the scaffold of a potential pesticide or herbicide to enhance its performance. The high lipophilicity of the fluorinated chain can improve the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the strong C-F bonds are resistant to metabolic degradation by enzymes, which can lead to a longer-lasting effect and potentially a lower required application dose. The synthesis of such agrochemicals would leverage the reactivity of the C-I bond to attach the fluorinated tail to a known pharmacophore via cross-coupling or substitution reactions.

Role in Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Organoiodine compounds, in turn, are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds, essential for constructing the molecular frameworks of therapeutic agents.

Scaffolds for Drug Discovery and Development

Fluorinated scaffolds are highly sought after in drug discovery. The unique properties of the pentafluoropentyl group in This compound could theoretically offer a distinct lipophilic and electronically modified moiety to a drug candidate. The terminal iodine atom provides a reactive site for coupling with other molecular fragments to build a diverse library of potential new chemical entities.

However, a thorough review of scientific databases and patent literature did not yield specific examples of This compound being used as a scaffold in drug discovery and development projects. While the general principles of medicinal chemistry suggest its potential utility, there are no detailed research findings to substantiate this for this particular compound at this time.

Precursors for Radiotracers in Biomedical Imaging

The field of biomedical imaging, particularly Positron Emission Tomography (PET), heavily relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 is a favored radionuclide due to its convenient half-life and imaging characteristics. The stable iodine atom in an organoiodine compound can be replaced with a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131) for Single Photon Emission Computed Tomography (SPECT) or PET imaging, or it can be a site for the introduction of other radiolabels.

The structure of This compound makes it a theoretical candidate for the development of a radiotracer. The iodine atom could potentially be substituted with a radioisotope of iodine. Despite this theoretical potential, extensive searches of the scientific and patent literature did not uncover any studies that specifically describe the use of This compound as a precursor for the synthesis of radiotracers for biomedical imaging. The metabolic fate of the compound, including the potential for in-vivo deiodination, would be a critical factor in its suitability for such applications, and this information is not currently available. nih.gov

Future Directions and Emerging Research Frontiers in Fluorinated Organoiodine Chemistry

Sustainable and Green Chemistry Approaches in Fluorination

A major thrust in modern fluorine chemistry is the shift towards environmentally benign processes that minimize waste and hazard. tandfonline.comox.ac.ukresearchgate.net This involves rethinking traditional fluorination methods, which often rely on hazardous reagents and energy-intensive conditions, in favor of more sustainable alternatives. tandfonline.com

Development of Recyclable Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of fluorination, research is moving towards heterogeneous catalysts and immobilized homogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. While many current systems, such as those using palladium, copper, or nickel complexes, have shown high efficacy in C-F bond formation, their recovery and reuse remain a challenge. nih.govrsc.org Future efforts will likely focus on anchoring these active metal centers to solid supports like polymers, silica, or magnetic nanoparticles. Another promising area is the use of fluorous phase chemistry, where fluorinated catalysts can be selectively separated into a distinct fluorous solvent phase for recovery. researchgate.net

| Catalyst Type | Metal/System | Advantages | Research Goal |

| Homogeneous | Palladium, Nickel, Copper Complexes | High activity and selectivity | Immobilization on solid supports for recyclability |

| Organocatalytic | Proline derivatives, Chiral amines | Metal-free, lower toxicity | Enhancing stability for multiple reaction cycles |

| Heterogeneous | Metal Fluorides on supports | Ease of separation, potential for continuous flow | Improving activity and preventing leaching of active species google.com |

Strategies for Safe Handling of Fluorinated Gaseous Reagents (e.g., Gas-MOF technology)

Many fundamental building blocks for synthesizing complex fluorinated molecules, such as trifluoromethyl iodide (CF3I) and hexafluoropropene, are toxic or environmentally harmful gases that require specialized handling equipment. chemrxiv.orgnih.gov A groundbreaking strategy to mitigate these risks is the use of porous metal-organic frameworks (MOFs) to store and deliver these gaseous reagents as stable, solid materials. chemrxiv.orgchemrxiv.org

MOFs are crystalline materials with exceptionally high surface areas and tunable pore sizes that can physically adsorb large quantities of gas. researchgate.net Researchers have demonstrated that fluorinated gases can be loaded into MOFs, such as Mg2(dobdc), resulting in a remarkable volume reduction of up to 170-fold compared to the free gas. nih.govresearchgate.net These "Gas-MOF" reagents are benchtop-stable, free-flowing solids that can be weighed and added to reactions like any other solid reagent, eliminating the need for complex gas-handling manifolds. chemrxiv.orgresearchgate.net The gas can then be released under controlled conditions, for instance by gentle heating or sonication, directly into the reaction mixture. nih.gov This technology not only enhances safety but also enables high-throughput screening and discovery of new reactions involving gaseous reagents. chemrxiv.orgresearchgate.net

Development of Novel Catalytic Systems for C-F Bond Formation and Transformation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its formation and selective transformation a significant challenge. tandfonline.commdpi.com The development of new catalytic systems that can operate under mild conditions with high selectivity is a central goal in organofluorine chemistry.

Recent progress has seen the expansion of the catalytic toolbox beyond traditional methods. Transition metal catalysis remains a major focus, with systems based on palladium, nickel, and silver enabling previously difficult transformations. researchgate.netnih.gov For instance, silver-catalyzed electrophilic fluorination has been applied to the late-stage modification of complex molecules. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool, allowing for the generation of fluoroalkyl radicals under exceptionally mild conditions for subsequent C-F bond-forming reactions. nih.gov Additionally, organocatalysis, which uses small, metal-free organic molecules as catalysts, offers a more sustainable approach for enantioselective fluorination reactions, crucial for the synthesis of chiral pharmaceuticals. nih.govmdpi.com

| Catalysis Type | Catalyst Examples | Reaction Type | Key Advantages |

| Transition Metal | Pd, Ni, Ag, Cu complexes | Cross-coupling, Electrophilic Fluorination | High efficiency, broad substrate scope mdpi.comresearchgate.netnih.gov |

| Photoredox | Iridium, Ruthenium complexes | Radical Fluorination, C-F Cleavage | Mild reaction conditions, unique reactivity pathways nih.gov |

| Organocatalysis | Chiral amines, isothioureas | Enantioselective Electrophilic Fluorination | Metal-free, high stereocontrol mdpi.com |

| Hypervalent Iodine | Fluoroiodanes | Electrophilic Fluorination | Metal-free, unique reactivity researchgate.netarkat-usa.org |

Exploration of New Reactivity Modes and Mechanistic Discoveries

Understanding reaction mechanisms is crucial for the rational design of new synthetic methods. For organoiodine compounds, particularly hypervalent iodine reagents, recent research has uncovered novel reactivity patterns that are being exploited for fluorination. beilstein-journals.orgacs.org These reagents can act as powerful electrophiles or oxidants, enabling transformations that are complementary to metal-catalyzed methods. researchgate.netrsc.orgumn.edu

For instance, the development of fluoroiodane reagents has provided new pathways for the electrophilic fluorination of alkenes and other nucleophiles. rsc.org Mechanistic studies, combining experimental data with computational chemistry, are revealing subtle details about the transition states and intermediates involved in these reactions. researchgate.net This deeper understanding allows chemists to control reaction outcomes, such as regioselectivity and stereoselectivity, with greater precision. Furthermore, iodine-mediated radical reactions are being extensively explored, where molecular iodine or iodide salts can initiate radical processes under mild conditions, opening up new avenues for functionalizing molecules like 1,1,1,2,2-Pentafluoro-5-iodopentane. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

In the context of fluorination chemistry, ML models are being developed to predict reaction yields and identify optimal reaction conditions (e.g., catalyst, solvent, temperature) without the need for extensive, time-consuming laboratory experiments. ucla.eduacs.org For example, a machine learning model can be trained on a dataset of deoxyfluorination reactions to predict the best combination of reagent and base for a new alcohol substrate. acs.org This approach accelerates the discovery and optimization of synthetic routes. nih.gov By combining ML with high-throughput experimentation platforms, researchers can rapidly map complex reaction landscapes and uncover novel, high-performing catalytic systems, significantly shortening the development timeline for new fluorinated molecules. beilstein-journals.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,2,2-Pentafluoro-5-iodopentane, and what challenges arise during its preparation?

- Methodology : Halogen-exchange reactions using fluorinated precursors (e.g., perfluoroalkanes) with iodine sources (e.g., KI) under controlled conditions are common. Challenges include managing iodine’s volatility and ensuring regioselectivity in fluorination steps. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like decafluorinated isomers .

- Data Consideration : Monitor reaction progress via GC-MS or <sup>19</sup>F NMR to track fluorine/iodine substitution efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>19</sup>F NMR : Identifies fluorine environments; chemical shifts for CF3 (~-70 ppm) and CF2 (~-120 ppm) groups are diagnostic .

- IR Spectroscopy : Confirms C-F (1000–1400 cm<sup>-1</sup>) and C-I (500–600 cm<sup>-1</sup>) bonds.

- Mass Spectrometry : High-resolution MS detects molecular ion clusters (e.g., [M]<sup>+</sup> with isotopic patterns from iodine).

- Validation : Cross-reference data with NIST Standard Reference Databases for fluorinated compounds .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling or substitution reactions?

- Methodology : The iodine atom acts as a leaving group in nucleophilic substitution (SN2) or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Compare reaction rates with bromo/chloro analogs using kinetic studies (UV-Vis or <sup>19</sup>F NMR monitoring). Fluorine’s electron-withdrawing effect enhances iodine’s electrophilicity, accelerating substitution .

- Data Contradictions : Conflicting reports on regioselectivity in multi-step syntheses may arise from solvent polarity or catalyst choice. Replicate experiments with controlled variables to resolve discrepancies .

Q. What are the environmental degradation pathways of this compound, and how do its metabolites persist in ecosystems?

- Methodology : Conduct hydrolysis studies under varying pH/temperature to identify degradation products (e.g., pentafluoropentanol via iodine displacement). Use LC-MS/MS to detect trace metabolites. Environmental persistence is predicted via QSAR models, considering fluorine’s stability and iodine’s photolytic susceptibility .

- Advanced Tools : Employ computational models (DFT) to simulate bond dissociation energies and predict degradation intermediates .

Q. How can computational chemistry optimize the design of derivatives for specific applications (e.g., fluorinated surfactants or bioactive molecules)?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., lipid membranes) based on hydrophobicity from fluorine groups.

- Docking Studies : Screen derivatives for binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。